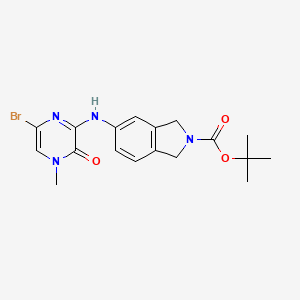







|
REACTION_CXSMILES
|
C(OCC1C(N2CCN3C4CCCCC=4C=C3C2=O)=CC(F)=CC=1C1N=C(NC2C=C3C(=CC=2)CNCC3)C(=O)N(C)C=1)(=O)C.[Br:46][C:47]1[N:52]=[C:51]([NH:53][C:54]2[CH:55]=[C:56]3[C:60](=[CH:61][CH:62]=2)[CH2:59][N:58](C(OC(C)(C)C)=O)[CH2:57]3)[C:50](=[O:70])[N:49]([CH3:71])[CH:48]=1>>[Br:46][C:47]1[N:52]=[C:51]([NH:53][C:54]2[CH:55]=[C:56]3[C:60](=[CH:61][CH:62]=2)[CH2:59][NH:58][CH2:57]3)[C:50](=[O:70])[N:49]([CH3:71])[CH:48]=1
|


|
Name
|
129b
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC1=C(C=C(C=C1N1C(C=2N(C=3CCCCC3C2)CC1)=O)F)C=1N=C(C(N(C1)C)=O)NC=1C=C2CCNCC2=CC1
|
|
Name
|
|
|
Quantity
|
460 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN(C(C(=N1)NC=1C=C2CN(CC2=CC1)C(=O)OC(C)(C)C)=O)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1N=C(C(N(C1)C)=O)NC=1C=C2CNCC2=CC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 352 mg | |
| YIELD: PERCENTYIELD | 99% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |